molecular formula C8H11LiO2S2 B6200870 lithium(1+) 5-tert-butylthiophene-3-sulfinate CAS No. 2703781-00-2

lithium(1+) 5-tert-butylthiophene-3-sulfinate

Cat. No.: B6200870
CAS No.: 2703781-00-2
M. Wt: 210.2
InChI Key:
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Description

Lithium(1+) 5-tert-butylthiophene-3-sulfinate is a chemical compound with the molecular formula C10H13LiO2S2. This compound is part of the organosulfur family and contains a lithium cation paired with a 5-tert-butylthiophene-3-sulfinate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-tert-butylthiophene-3-sulfinate typically involves the reaction of 5-tert-butylthiophene-3-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-tert-butylthiophene-3-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium(1+) 5-tert-butylthiophene-3-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential role in biological systems and as a probe for studying sulfur metabolism.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) 5-tert-butylthiophene-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions with electrophiles. The lithium cation can stabilize the anionic form of the compound, enhancing its reactivity. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-tert-butylthiophene-3-sulfinate
  • Potassium 5-tert-butylthiophene-3-sulfinate
  • Lithium 5-methylthiophene-3-sulfinate

Uniqueness

Lithium(1+) 5-tert-butylthiophene-3-sulfinate is unique due to the presence of the lithium cation, which imparts distinct reactivity and stability compared to its sodium and potassium counterparts. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Properties

CAS No.

2703781-00-2

Molecular Formula

C8H11LiO2S2

Molecular Weight

210.2

Purity

95

Origin of Product

United States

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